molecular formula C8H13NO2 B15348670 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 71046-22-5

7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B15348670
CAS No.: 71046-22-5
M. Wt: 155.19 g/mol
InChI Key: FJSBTBMXYJSJAT-UHFFFAOYSA-N
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Description

7-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic compound with a carboxylic acid group and an amino group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with norbornene or a derivative thereof.

  • Functionalization: The norbornene ring is functionalized to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH₃) or an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid (HNO₃).

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, HNO₃

  • Reduction: LiAlH₄, hydrogen gas (H₂) with a catalyst

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Alcohol Derivatives: Resulting from the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

  • 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

  • cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate

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Properties

CAS No.

71046-22-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-aminobicyclo[2.2.1]heptane-7-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)5-1-2-6(8)4-3-5/h5-6H,1-4,9H2,(H,10,11)

InChI Key

FJSBTBMXYJSJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2(C(=O)O)N

Origin of Product

United States

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